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Compound of Interest

Compound Name: N-Benzylphthalimide

Cat. No.: B1666794 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for N-
Benzylphthalimide (2-benzylisoindoline-1,3-dione), a key intermediate in various organic

syntheses, including the Gabriel synthesis of primary amines. The following sections detail its

proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C

NMR), and infrared (IR) spectroscopic characteristics, along with the experimental protocols for

data acquisition.

Spectroscopic Data Summary
The structural features of N-Benzylphthalimide give rise to characteristic signals in different

spectroscopic analyses. The quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy

are summarized in the tables below for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR spectrum of N-Benzylphthalimide is characterized by signals arising from the

protons of the benzyl group and the phthalimide moiety.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.82 Multiplet 2H
Aromatic Protons

(Phthalimide)

7.66 Multiplet 2H
Aromatic Protons

(Phthalimide)

7.53 - 7.17 Multiplet 5H
Aromatic Protons

(Benzyl)

4.83 Singlet 2H
Methylene Protons (-

CH₂-)

Solvent: CDCl₃, Reference: TMS (0.00 ppm)[1]

¹³C Nuclear Magnetic Resonance (NMR) Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The

chemical shifts are indicative of the different carbon environments within N-
Benzylphthalimide.

Chemical Shift (δ) ppm Assignment

167.9 Carbonyl Carbon (C=O)

136.4 Quaternary Aromatic Carbon (Benzyl)

134.0 Aromatic CH (Phthalimide)

132.1 Quaternary Aromatic Carbon (Phthalimide)

128.8 Aromatic CH (Benzyl)

128.2 Aromatic CH (Benzyl)

127.7 Aromatic CH (Benzyl)

123.4 Aromatic CH (Phthalimide)

42.1 Methylene Carbon (-CH₂-)
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Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)[1]

Infrared (IR) Spectroscopy Data
The IR spectrum of N-Benzylphthalimide displays characteristic absorption bands

corresponding to its functional groups, most notably the strong carbonyl stretches of the imide

group.

Wavenumber (cm⁻¹) Intensity Assignment

1770 Strong
Asymmetric C=O Stretch

(Imide)

1710 Strong
Symmetric C=O Stretch

(Imide)

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of N-Benzylphthalimide.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (for ¹H NMR).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

Instrument: 400 MHz NMR Spectrometer

Pulse Program: Standard single-pulse sequence

Spectral Width: 0-10 ppm
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Number of Scans: 16

Relaxation Delay: 1 s

¹³C NMR Spectroscopy Parameters:

Instrument: 100 MHz NMR Spectrometer

Pulse Program: Proton-decoupled pulse sequence

Spectral Width: 0-200 ppm

Number of Scans: 1024

Relaxation Delay: 2 s

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount of N-Benzylphthalimide with dry potassium bromide (KBr) in a mortar

and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

A background spectrum of the empty sample compartment should be recorded prior to

sample analysis.

Experimental Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1666794?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the general workflow for the spectroscopic analysis of N-
Benzylphthalimide.

Sample Preparation Data Acquisition Data Analysis

N-Benzylphthalimide

Dissolve in CDCl3
with TMS

Prepare KBr Pellet

¹H & ¹³C NMR
Spectroscopy
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Process FID
(FT, Phasing, Baseline Correction)

Identify Characteristic
Absorption Bands

Structure Elucidation &
Data Interpretation

Click to download full resolution via product page

Caption: Experimental workflow for spectroscopic analysis of N-Benzylphthalimide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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